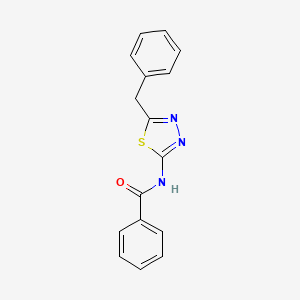

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide

Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and a benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is widely studied for its biological relevance, particularly in anticancer, antimicrobial, and enzyme-inhibitory applications.

Properties

CAS No. |

67284-97-3 |

|---|---|

Molecular Formula |

C16H13N3OS |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)17-16-19-18-14(21-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |

InChI Key |

JFKSRRAIOBTMMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide

The synthesis typically involves the reaction of benzoyl hydrazine with thiocarbonyl compounds under acidic conditions. Various methods have been reported to produce this compound with high purity and yield. For example, one method involves refluxing a mixture of 5-benzylthio-1,3,4-thiadiazole with benzoyl chloride in the presence of a base to facilitate the formation of the amide bond.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Mechanism of Action :

-

Cell Line Studies :

- In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87) cell lines. For instance, one derivative showed an IC₅₀ value of 9 μM against MDA-MB-231 cells, which is more effective than the reference drug imatinib (IC₅₀ = 20 μM) .

Other Biological Activities

Apart from anticancer properties, this compound has been investigated for various other pharmacological activities:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A study synthesized a series of thiadiazole derivatives including this compound. The compounds were tested against several cancer cell lines using MTT assays. The results indicated that compounds with specific substitutions on the benzene ring exhibited enhanced anticancer activity compared to others .

| Compound | Cell Line | IC₅₀ (µM) | Comments |

|---|---|---|---|

| 3g | MDA-MB-231 | 9 | Most potent compared to imatinib |

| 3a | PC3 | >20 | Lower efficacy observed |

| 3b | U87 | >25 | Moderate activity |

Case Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism by which thiadiazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Anticancer Activity

- Chalcone hybrids (e.g., Compound 7c) : Exhibited potent cytotoxicity against PC3 (prostate cancer, IC₅₀ = 4.96 μM) and HT29 (colon cancer, IC₅₀ = 16.00 μM) cells. These compounds induced G2/M cell cycle arrest and caspase-dependent apoptosis .

- Pyridinyl derivatives (e.g., 4j): Inhibited 15-lipoxygenase-1 (15-LOX-1) by 28%, with notable toxicity to cancer cell lines (IC₅₀ = 4.96–15.28 μM) .

- Bromo-substituted analog : Demonstrated 100% protection in mortality assays, highlighting the role of halogenation in enhancing activity .

Antifungal and Antioxidant Activity

- N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives : Showed significant antifungal activity at 100 μg/mL, with the 4-methoxy group contributing to efficacy .

- Sulfonamide-thiadiazole derivatives (e.g., 9g–9j) : Exhibited antioxidant activity, scavenging ABTS•+ radicals with efficacy comparable to trolox .

Substituent Effects on Activity

- Halogenation : Bromo and chloro substituents improve anticancer potency, likely due to increased electrophilicity and membrane permeability .

- Methoxy groups : Enhance antifungal activity but may reduce cytotoxicity in certain contexts .

- Chalcone and pyridinyl moieties: Critical for DNA interaction and enzyme inhibition, overriding the impact of minor substituent variations .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms. They are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities. The specific compound this compound has been studied for its interactions with various biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of thiadiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32.6 μg/mL |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Escherichia coli | 47.5 μg/mL |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Pseudomonas aeruginosa | 50.0 μg/mL |

These results demonstrate that thiadiazole derivatives can be more potent than traditional antibiotics like ciprofloxacin and norfloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting cancer cell proliferation through different mechanisms.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating specific signaling pathways.

- Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and metastasis.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.95 |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | MCF-7 | 0.73 |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | HepG2 | 0.37 |

These findings indicate that the compound is significantly more effective than standard chemotherapeutic agents like sorafenib .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in cancer therapy:

- In Vitro Studies : A study demonstrated that derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) showed significant cytotoxicity against various cancer cell lines including MCF-7 and HeLa .

- Mechanistic Insights : Research indicated that these compounds could induce apoptosis by disrupting mitochondrial membrane potential and activating caspases .

Q & A

Q. What are the common synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

The synthesis typically involves cyclocondensation reactions. A key intermediate, N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, is prepared by reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by cyclization . Derivatives are synthesized via Schiff base formation, where the amino group reacts with aromatic aldehydes under microwave irradiation (15–20 minutes, 88–92% yield) or conventional heating (15–18 hours). Microwave methods are preferred for efficiency and reduced side reactions .

Q. How is the structural characterization of this compound performed?

Characterization employs:

Q. What spectroscopic techniques are essential for confirming the structure of synthesized thiadiazole derivatives?

A combination of FT-IR (functional groups), ¹H/¹³C NMR (substituent positioning), and HRMS (molecular weight) is critical. For example, N-(5-(3,4-dimethoxybenzylideneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide shows distinct NH peaks at δ 10.20 ppm (¹H NMR) and carbonyl signals at δ 167.5 ppm (¹³C NMR) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in thiadiazole-based compound synthesis?

- Catalyst selection : Glacial acetic acid enhances Schiff base formation under microwave conditions .

- Solvent-free synthesis : Reduces purification steps and improves atom economy (e.g., 86–92% yields for microwave-assisted reactions) .

- Temperature control : Conventional methods require reflux (100–110°C), while microwaves achieve similar results at 300 W .

Q. What strategies are employed to resolve contradictions in biological activity data across different derivatives?

- Dose-response assays : Replicate studies at multiple concentrations (e.g., 10–100 µM) to confirm IC₅₀ trends.

- Purity validation : Use HPLC to rule out impurities affecting activity (e.g., >95% purity for anticancer assays) .

- Computational modeling : Compare molecular docking scores (e.g., binding energies vs. 15-lipoxygenase) to explain potency variations .

Q. How do molecular docking studies inform the design of this compound derivatives for anticancer applications?

Docking against targets like 15-lipoxygenase (15-LOX) reveals critical interactions:

- The thiadiazole ring forms hydrogen bonds with Arg403.

- Benzamide substituents occupy hydrophobic pockets (e.g., Leu414), enhancing affinity. Derivatives with electron-withdrawing groups (e.g., nitro) show improved docking scores (ΔG = −9.2 kcal/mol) .

Q. What methodological considerations are critical when analyzing structure-activity relationships (SAR) in thiadiazole derivatives?

- Substituent positioning : Methoxy groups at meta/para positions (e.g., 3,4,5-trimethoxy) enhance antiproliferative activity (IC₅₀ = 12.5 µM vs. MCF-7 cells) .

- Electron density : Electron-deficient aromatic rings improve interactions with DNA or enzymes (e.g., 15-LOX inhibition) .

- Steric effects : Bulky substituents (e.g., tert-butyl) may reduce solubility but increase target specificity .

Q. How can microwave-assisted synthesis be methodologically compared to conventional methods for thiadiazole derivatives?

Q. What experimental approaches are used to determine the mechanism of action of thiadiazole derivatives in cancer cell lines?

Q. How do researchers address discrepancies in enzyme inhibition assays when evaluating thiadiazole compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.